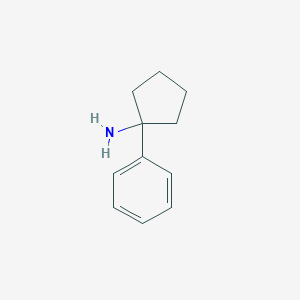
1-Phenylcyclopentylamine
説明
1-Phenylcyclopentylamine is a compound that has been studied in various contexts, including its synthesis and reactivity. It is related to a class of compounds that have been explored for their potential use in pharmaceuticals and as ligands in catalytic reactions. The compound's structure and reactivity are influenced by its phenyl group and the cyclopentylamine moiety.
Synthesis Analysis
The synthesis of compounds related to 1-Phenylcyclopentylamine has been reported using palladium-catalyzed reactions. For instance, the Pd/phosphine-catalyzed reaction of a precursor with aryl bromides leads to the selective synthesis of various aryl-substituted pyrroles and diarylamines, depending on the structure of the phosphine ligand . Additionally, the synthesis of 1-bicyclo[1.1.1]pentylamine, a structurally similar compound, has been improved in terms of scalability, yield, safety, and cost .
Molecular Structure Analysis
The molecular structure of compounds related to 1-Phenylcyclopentylamine has been elucidated using X-ray analysis. For example, the molecular structures of a series of 1-phenyl-1-chalcogeno-phosphastanninanes have been determined, showing variations in coordination and conformation depending on the chalcogen element present . These studies provide insights into the three-dimensional arrangement of atoms in such compounds, which is crucial for understanding their reactivity and properties.
Chemical Reactions Analysis
The reactivity of 1-Phenylcyclopentylamine and related compounds has been explored in various chemical reactions. Cyclopalladated compounds derived from biphenyl-2-ylamine have shown reactivity towards carbon monoxide, t-butyl isocyanide, and alkynes, leading to the formation of phenanthridinones and organopalladium compounds . Moreover, 1-Phenylcyclobutylamine, a related compound, has been identified as both a substrate and an irreversible inactivator of monoamine oxidase, providing further evidence for a radical intermediate in MAO-catalyzed amine oxidations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Phenylcyclopentylamine and related compounds are influenced by their molecular structure. For instance, the conformational analysis of 1-phenyl-1-X-1-silacyclohexanes has been studied, revealing the stability of different conformers and the influence of the phenyl group's position on the stability of the silacyclohexane ring . These studies are essential for understanding the behavior of such compounds under different conditions and their potential applications.
科学的研究の応用
Synthesis and Chemical Properties
- Amines from Mixed Carboxylic‐Carbonic Anhydrides : 1-Phenylcyclopentylamine is a product derived from the reaction of 1-phenylcyclopentanecarboxylic acid, demonstrating its role in organic synthesis, particularly in reactions involving hydrolysis and rearrangements (Kaiser & Weinstock, 2003).
Pharmacological Research
Antibacterial Activity : Phenyllactic acid, a related compound, shows broad antimicrobial activity, including the ability to damage membrane integrity and interact with bacterial genomic DNA. This demonstrates the potential of phenyl-substituted compounds in developing new antimicrobials (Ning et al., 2017).
Enzyme Inhibition : Trans-2-Phenylcycloproylamine, a structurally similar compound, is used to develop inhibitors against lysine-specific demethylase 1 (LSD1), a therapeutic target for cancers. This highlights the relevance of phenylcycloalkylamines in designing covalent-binding inhibitors for enzyme targeting (Niwa et al., 2022).
Chemical Synthesis and Analysis
Synthesis of Bicyclo[1.1.1]pentylamine : Demonstrating the importance of 1-Phenylcyclopentylamine in scalable synthesis processes, its derivatives are used in developing new chemical synthesis methods, such as the synthesis of bicyclo[1.1.1]pentylamine (Bunker et al., 2011).
Analytical Characterization : Analytical characterizations of psychoactive arylcycloalkylamines, including phenyl-substituted compounds, play a key role in neuropharmacological research and monitoring strategies (Wallach et al., 2014).
Novel Applications and Research
- Molecular Structure Studies : 1-(Dimethylamino)-1-phenyl-1-silacyclohexane, a compound related to 1-Phenylcyclopentylamine, has been studied for its molecular structure and conformational properties, indicating the importance of phenyl-substituted cycloalkanes in molecular studies (Shainyan et al., 2018).
Safety And Hazards
特性
IUPAC Name |
1-phenylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-11(8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAQCAOJLDGGDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169669 | |
| Record name | 1-Phenylcyclopentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylcyclopentylamine | |
CAS RN |
17380-74-4 | |
| Record name | 1-Phenylcyclopentylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017380744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylcyclopentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylcyclopentan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



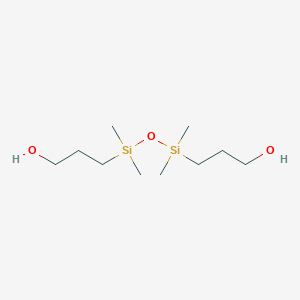
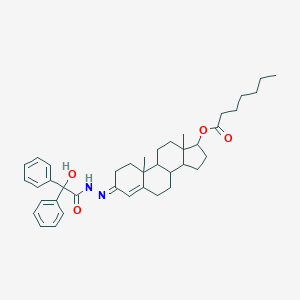
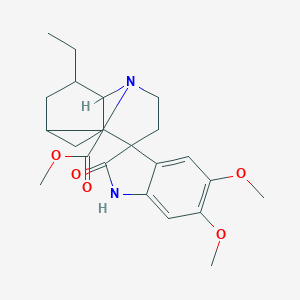
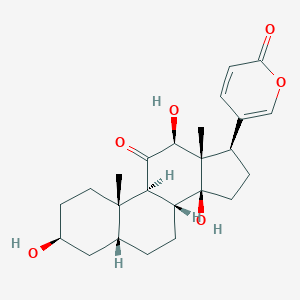
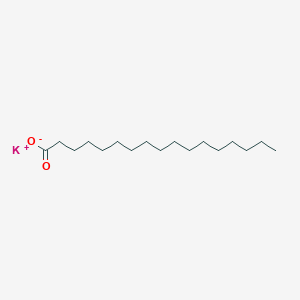



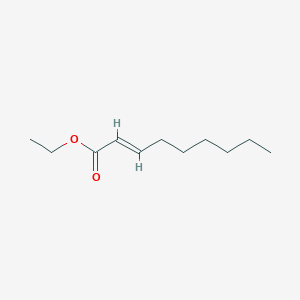
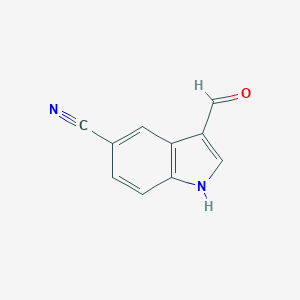
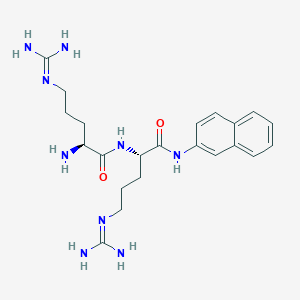
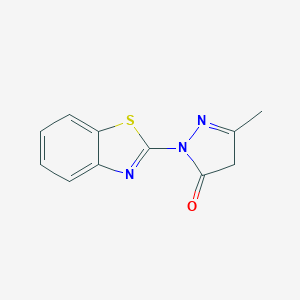
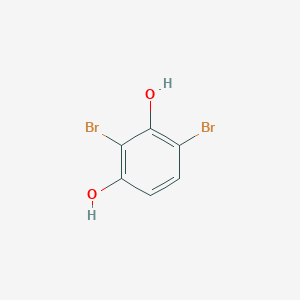
![2-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B103111.png)